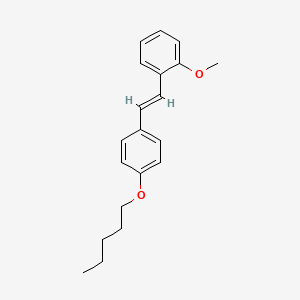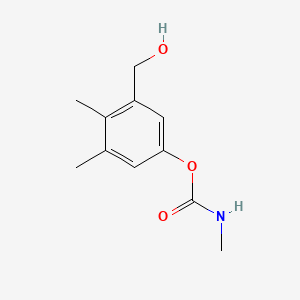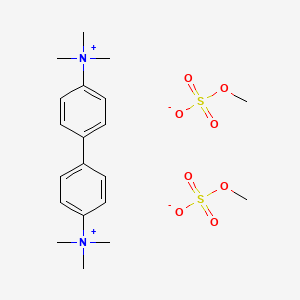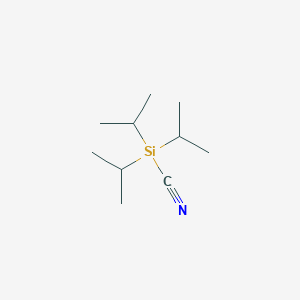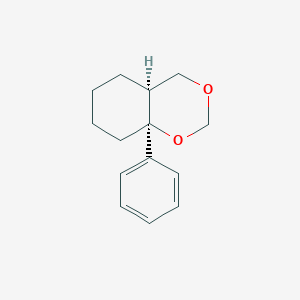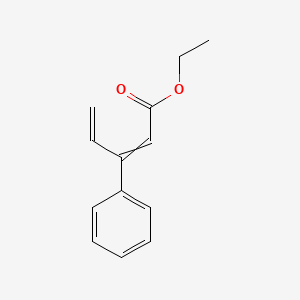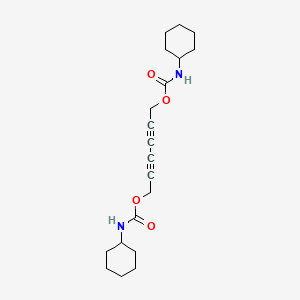
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diacetylene core with two cyclohexylcarbamate groups attached at either end, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) typically involves the reaction of hexa-2,4-diyne-1,6-diol with cyclohexyl isocyanate. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by the disappearance of the starting materials on thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) can undergo various chemical reactions, including:
Oxidation: The diacetylene core can be oxidized to form diketones or other oxidized products.
Reduction: Reduction of the compound can lead to the formation of alkanes or alkenes.
Substitution: The cyclohexylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials with unique mechanical and optical properties.
Mechanism of Action
The mechanism by which Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) exerts its effects involves its interaction with specific molecular targets. The diacetylene core can undergo polymerization, leading to the formation of conjugated polymers with unique properties. The cyclohexylcarbamate groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-diyne-1,6-diyl bis(p-toluenesulfonate): Similar diacetylene core but different functional groups.
Hexa-2,4-diyne-1,6-diyl bis(4-hexyloxybenzoate): Another diacetylene compound with different substituents.
Uniqueness
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) is unique due to its specific combination of a diacetylene core and cyclohexylcarbamate groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
24996-74-5 |
|---|---|
Molecular Formula |
C20H28N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-(cyclohexylcarbamoyloxy)hexa-2,4-diynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C20H28N2O4/c23-19(21-17-11-5-3-6-12-17)25-15-9-1-2-10-16-26-20(24)22-18-13-7-4-8-14-18/h17-18H,3-8,11-16H2,(H,21,23)(H,22,24) |
InChI Key |
AJOONGCZBIZAIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCC#CC#CCOC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)

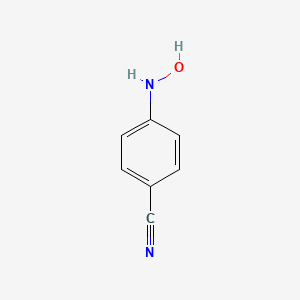
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)


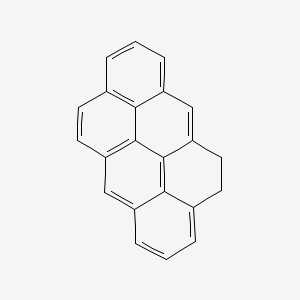
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
